molecular formula C24H23N3O5S B2696191 {[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate CAS No. 1040665-19-7

{[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate

Cat. No.: B2696191
CAS No.: 1040665-19-7
M. Wt: 465.52
InChI Key: RXLIIWZSUPYSJC-UHFFFAOYSA-N
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Description

The compound “{[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate” is a complex organic molecule that features a combination of aromatic rings, carbamoyl groups, and benzothiadiazine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiadiazine core, followed by the introduction of the benzoate group and the carbamoyl moiety. Common reagents used in these steps include aromatic amines, acyl chlorides, and isocyanates. Reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure consistency and efficiency. Purification methods such as recrystallization or chromatography might be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

The compound “{[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate” can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and carbamoyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups in the benzothiadiazine structure can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which “{[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate” exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    {[(4-methylphenyl)methyl]carbamoyl}methyl 4-(1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl)benzoate: Similar in structure but with different substituents on the aromatic rings.

    This compound: Contains additional functional groups that confer unique properties.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and structural features, which may impart distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O5S/c1-16-6-8-17(9-7-16)14-25-22(28)15-32-24(29)19-12-10-18(11-13-19)23-26-20-4-2-3-5-21(20)33(30,31)27-23/h2-13,23,26-27H,14-15H2,1H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIIWZSUPYSJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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